(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one
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Overview
Description
Delta-Amyrone, also known as δ-Amyrenone, is a pentacyclic triterpenoid compound derived from the plant species S. lineare. It is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Delta-Amyrone can be synthesized through the oxidation of α,β-amyrins, which are major compounds found in oleoresins from Brazilian Amazon species of Protium (Burseraceae). The synthetic route involves a high-yield procedure using commercially available mixtures of α,β-amyrins as substrates . The reaction conditions typically include the use of oxidizing agents under controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Delta-Amyrone undergoes various chemical reactions, including:
Oxidation: It can be synthesized by the oxidation of α,β-amyrins.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are different derivatives and analogs of Delta-Amyrone .
Scientific Research Applications
Delta-Amyrone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
Delta-Amyrone exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory process. By inhibiting COX-2, Delta-Amyrone reduces the production of inflammatory cytokines and protects against endotoxic shock. The molecular targets and pathways involved include the inhibition of lipopolysaccharide-induced signaling pathways .
Comparison with Similar Compounds
Delta-Amyrone is similar to other triterpenoid compounds such as α-Amyrenone and β-Amyrenone. These compounds also exhibit anti-inflammatory properties and are derived from similar plant sources. Delta-Amyrone is unique in its specific inhibition of COX-2 and its higher potency in reducing inflammatory cytokines .
Similar compounds include:
- α-Amyrenone
- β-Amyrenone
These compounds share similar chemical structures and biological activities but differ in their specific molecular targets and potency .
Properties
IUPAC Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23-,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDOJPVQQJLGI-XYWPKQKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555554 |
Source
|
Record name | (5xi)-Olean-13(18)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-08-2 |
Source
|
Record name | (5xi)-Olean-13(18)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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